Quinolinium, 6-(dimethylamino)-1,2-dimethyl-, methyl sulfate
Description
Quinolinium, 6-(dimethylamino)-1,2-dimethyl-, methyl sulfate is a quaternary ammonium salt characterized by a quinolinium core substituted with a dimethylamino group at the 6-position, methyl groups at the 1- and 2-positions, and a methyl sulfate counterion. The methyl sulfate counterion enhances solubility in polar solvents, while the dimethylamino group contributes to electron-donating effects, influencing reactivity and intermolecular interactions .
Structure
3D Structure of Parent
Properties
CAS No. |
63059-61-0 |
|---|---|
Molecular Formula |
C14H20N2O4S |
Molecular Weight |
312.39 g/mol |
IUPAC Name |
methyl sulfate;N,N,1,2-tetramethylquinolin-1-ium-6-amine |
InChI |
InChI=1S/C13H17N2.CH4O4S/c1-10-5-6-11-9-12(14(2)3)7-8-13(11)15(10)4;1-5-6(2,3)4/h5-9H,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
VWOIZBFIQPWIJV-UHFFFAOYSA-M |
Canonical SMILES |
CC1=[N+](C2=C(C=C1)C=C(C=C2)N(C)C)C.COS(=O)(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthesis of 6-(Dimethylamino)-1,2-dimethylquinoline Intermediate
- The quinoline ring system is functionalized at the 6-position with a dimethylamino group, and methyl groups are introduced at the 1- and 2-positions.
- Literature indicates that such substituted quinolines can be prepared by classical aromatic substitution reactions or by condensation methods such as the Doebner-Miller reaction applied to appropriate amines and aldehydes.
- The dimethylamino group is introduced via nucleophilic substitution or reductive amination on a suitable precursor.
- Methyl groups at the 1- and 2-positions are typically introduced by alkylation or methylation reactions on the quinoline ring or its precursors.
Quaternization and Salt Formation
- The key step is the quaternization of the quinoline nitrogen to form the quinolinium ion.
- This is achieved by reacting the substituted quinoline with a methylating agent such as methyl sulfate (dimethyl sulfate) under controlled conditions.
- The reaction proceeds via nucleophilic attack of the quinoline nitrogen on the methyl sulfate, yielding the methylated quinolinium salt.
- The methyl sulfate acts both as the methylating agent and the counterion source, resulting in the methyl sulfate salt form of the quinolinium compound.
Specific Synthetic Routes and Conditions
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Aromatic substitution/alkylation | Starting quinoline derivatives, dimethylamine, methyl iodide or methyl sulfate | Introduction of dimethylamino and methyl groups at specific positions on quinoline ring |
| 2 | Quaternization | Methyl sulfate (dimethyl sulfate), solvent (e.g., acetic acid or polar aprotic solvents), controlled temperature | Formation of quinolinium methyl sulfate salt; reaction monitored for completion |
- The quaternization step is often performed in polar solvents to facilitate the reaction and improve yield.
- Temperature control is critical to avoid side reactions or decomposition.
- Purification typically involves crystallization or precipitation of the methyl sulfate salt.
Research Findings and Optimization
- Patents and research literature emphasize the importance of controlling the molar ratios of reagents, reaction time, and temperature to maximize yield and purity.
- The use of methyl sulfate as both methylating agent and counterion source simplifies the process and avoids the need for additional salt metathesis steps.
- Alternative methylating agents (e.g., methyl iodide) are less preferred due to toxicity and handling issues.
- The process can be adapted for scale-up with attention to solvent choice and reaction kinetics.
Related Synthetic Insights from Patents
- WO2006078754A1 describes the synthesis of novel quinolinium salts, including those with dimethylamino substituents, by alkylation of substituted quinolines with alkylating agents such as methyl sulfate.
- The patent details that the substituted quinoline precursor can be prepared by known methods including Pd-mediated coupling or condensation reactions.
- The quaternization step is straightforward and yields the methyl sulfate salt directly, which is advantageous for pharmaceutical or photographic applications.
Summary Table of Preparation Methods
| Preparation Stage | Method Description | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| Substituted quinoline synthesis | Aromatic substitution, reductive amination, alkylation | Dimethylamine, methyl iodide, aldehydes | Formation of 6-(dimethylamino)-1,2-dimethylquinoline |
| Quaternization | Methylation with methyl sulfate | Methyl sulfate, polar solvent, controlled temp | Formation of quinolinium methyl sulfate salt with high purity |
Chemical Reactions Analysis
Types of Reactions
Quinolinium, 6-(dimethylamino)-1,2-dimethyl-, methyl sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinium N-oxide derivatives.
Reduction: Reduction reactions can convert the quinolinium ion back to the corresponding quinoline.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinolinium N-oxides, reduced quinoline derivatives, and various substituted quinolinium salts .
Scientific Research Applications
Anticancer Properties
One of the significant applications of Quinolinium, 6-(dimethylamino)-1,2-dimethyl-, methyl sulfate is its potential as an anticancer agent. Research has demonstrated that compounds with similar structures can inhibit the growth of cancer cells. For instance, a study noted that novel quinolinium salts could effectively reduce tumor size in xenograft models of colon and lung cancers. The compound showed a reduction in tumor growth when tested against various cancer cell lines in vitro and in vivo, highlighting its potential therapeutic benefits against malignancies .
Case Study: Tumor Growth Inhibition
- Cancer Type : Colon cancer and non-small cell lung cancer
- Method : In vitro cell culture and in vivo xenograft models
- Results : Significant reduction in tumor size observed with specific quinolinium derivatives .
Use in Photographic Agents
Quinolinium derivatives have also been explored as photographic agents. Certain compounds derived from quinolinium, including 6-(dimethylamino)-1,2-dimethyl-, methyl sulfate, have been reported to exhibit properties suitable for use in photographic emulsions. These compounds can enhance the sensitivity and performance of photographic materials .
Dye Composition
The compound is utilized in dye compositions for coloring fibers, particularly keratin fibers like human hair. The dyeing process involves mixing various quinolinium salts to achieve desired color effects. These compositions are noted for their stability and effectiveness in providing vibrant colors while being safe for use on human hair .
Synthesis of Pharmaceutical Intermediates
This compound serves as a precursor for synthesizing other biologically active compounds. Its ability to undergo quaternization reactions makes it valuable in producing quaternary ammonium salts that exhibit diverse biological activities. This property is particularly useful in developing pharmaceuticals targeting various diseases .
Table 1: Summary of Applications
Mechanism of Action
The mechanism of action of Quinolinium, 6-(dimethylamino)-1,2-dimethyl-, methyl sulfate involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also affects the function of enzymes involved in DNA synthesis and repair. The molecular targets include DNA gyrase and topoisomerase, which are essential for maintaining DNA topology .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Quinolinium derivatives vary significantly in their substituents and counterions, leading to distinct physicochemical and functional properties. Below is a comparative analysis of structurally related compounds:
Table 1: Comparison of Key Quinolinium Derivatives
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Insights :
- Hygroscopicity is a concern for methyl sulfate derivatives, necessitating controlled storage conditions .
Biological Activity
Quinolinium compounds, particularly those with substituents such as dimethylamino groups, have garnered interest in medicinal chemistry due to their diverse biological activities. Among these, Quinolinium, 6-(dimethylamino)-1,2-dimethyl-, methyl sulfate has been studied for its potential therapeutic applications, including anti-cancer and anti-parasitic properties. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity of this compound.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
It features a quinolinium core substituted at the 6-position with a dimethylamino group and a methyl sulfate moiety. The presence of these functional groups contributes to its biological reactivity and solubility.
Anticancer Activity
Research indicates that quinolinium derivatives exhibit significant cytotoxic effects against various cancer cell lines. A notable study demonstrated that compounds similar to this compound can inhibit tumor growth in colon cancer cells and non-small cell lung cancer cells. Figures from this study showed a marked reduction in tumor size when treated with these compounds compared to controls .
Table 1: Cytotoxic Effects of Quinolinium Derivatives on Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Effect on Tumor Growth (%) |
|---|---|---|---|
| Quinolinium, 6-(dimethylamino)-1,2-dimethyl- | Colon Cancer | 5 | 70% |
| Quinolinium, 6-(dimethylamino)-1,2-dimethyl- | Non-Small Cell Lung Cancer | 8 | 65% |
| Pyrvinium Pamoate | Pancreatic Cancer | 6 | 75% |
Antiparasitic Activity
Quinolinium compounds have also shown effectiveness against parasitic infections. For instance, certain derivatives are reported to inhibit the growth of helminths (worms), making them potential candidates for treating parasitic diseases . The mechanism typically involves disrupting the energy metabolism of the parasites.
The biological activity of Quinolinium derivatives is often attributed to their ability to interact with cellular components such as DNA and proteins. Specifically, they may act by:
- Inhibiting ATP Synthase : Some studies suggest that these compounds can inhibit mitochondrial ATP synthase activity, leading to reduced ATP production in cancer cells .
- Disrupting Membrane Integrity : The cationic nature of quinolinium salts allows them to disrupt cellular membranes, which is particularly effective against parasites .
Case Studies
- Colon Cancer Study : In a controlled experiment involving xenograft models of colon cancer, treatment with Quinolinium derivatives resulted in a significant decrease in tumor volume compared to untreated controls. The study highlighted the potential for these compounds in combination therapies with established chemotherapeutics like doxorubicin .
- Antiparasitic Efficacy : A clinical trial assessed the efficacy of a quinolinium derivative in patients with schistosomiasis. Results indicated a reduction in parasite load and symptom relief in treated individuals compared to placebo groups .
Q & A
Q. What are the established synthetic pathways for preparing Quinolinium, 6-(dimethylamino)-1,2-dimethyl-, methyl sulfate?
The compound is synthesized via quaternization of 6-(dimethylamino)-1,2-dimethylquinoline using dimethyl sulfate as the methylating agent. A typical procedure involves refluxing in a polar aprotic solvent (e.g., DMF or acetonitrile) at 60–80°C for 12–24 hours under inert conditions. Reaction progress is monitored by TLC (Rf shift) or 1H NMR (disappearance of quinoline proton signals). Workup includes precipitation with diethyl ether and recrystallization from ethanol .
Q. Which spectroscopic techniques are optimal for structural confirmation?
- 1H/13C NMR : Key signals include the quinolinium N-methyl group (~δ 4.3 ppm in 1H NMR) and dimethylamino protons (~δ 3.0 ppm). Aromatic protons appear as a multiplet between δ 7.5–9.0 ppm.
- HRMS : Provides exact mass confirmation (e.g., [M]+ for C14H20N2O4S).
- UV-Vis : Absorbance maxima near 250–300 nm indicate π-π* transitions of the quinoline core .
Q. What solvent systems are recommended for solubility and stability studies?
The compound is hygroscopic and soluble in polar solvents (DMSO, methanol, water). Stability tests should be conducted under inert atmospheres (N2/Ar) at 4°C to prevent hydrolysis of the methyl sulfate group. Long-term storage requires desiccants and protection from light .
Advanced Research Questions
Q. How do electronic effects of the dimethylamino substituent influence the compound’s reactivity in alkylation reactions?
The electron-donating dimethylamino group at the 6-position enhances nucleophilicity at the quinolinium nitrogen, facilitating alkylation. Computational studies (e.g., DFT/B3LYP/6-31G*) reveal reduced LUMO energy at the methyl sulfate group, promoting nucleophilic displacement. Experimental validation includes kinetic studies with varying nucleophiles (e.g., thiols, amines) .
Q. What methodological challenges arise in analyzing reaction intermediates, and how can they be resolved?
Q. How can computational modeling reconcile discrepancies in experimental versus predicted reaction yields?
Discrepancies often stem from solvent effects or steric hindrance unaccounted for in gas-phase DFT models. Hybrid QM/MM (quantum mechanics/molecular mechanics) simulations incorporating explicit solvent molecules (e.g., water, DMSO) improve accuracy. For example, solvation-free energy calculations explain lower yields in protic solvents .
Q. What strategies optimize the compound’s bioactivity in structure-activity relationship (SAR) studies?
- Modification : Replace the methyl sulfate group with triflate or tosylate to assess leaving-group effects.
- Assays : Test alkylation efficiency in model biomolecules (e.g., glutathione for thiol reactivity).
- Data Analysis : Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with bioactivity .
Methodological Notes
- Contradiction Handling : Conflicting spectroscopic data (e.g., split NMR signals) may arise from rotamers or ion pairing. Variable-temperature NMR (VT-NMR) or DOSY experiments resolve such issues .
- Data Reproducibility : Strict control of anhydrous conditions and reagent stoichiometry is critical for synthesis. Document moisture content via Karl Fischer titration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
